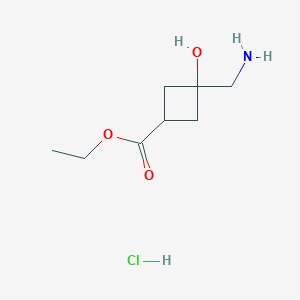
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry.
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride has the following chemical characteristics:
- Molecular Formula : C8H16ClNO3
- Molecular Weight : Approximately 209.67 g/mol
- CAS Number : 2344680-27-7
- Structural Features : The compound features a cyclobutane structure with an ethyl group, an aminomethyl group, and a hydroxy group, contributing to its unique reactivity and potential biological activity .
Research indicates that Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride may interact with various biological receptors, particularly those involved in neurotransmitter systems. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate receptor activity is a key area of interest for further investigation .
Potential Therapeutic Effects
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess such capabilities.
- Modulation of Neurotransmitter Systems : Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride appears to influence neurotransmitter receptor activity, which could lead to new therapeutic strategies for mood disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate | Amino group on carbon 1 | Different positioning of functional groups |
| (R)-3-Aminocyclobutanecarboxylic acid | Cyclobutane core with carboxylic acid | Lacks ethyl ester functionality |
| Ethyl 4-amino-4-hydroxybutanoate | Four-membered ring structure | Different ring size and functional group position |
This table highlights how Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate; hydrochloride stands out due to its specific arrangement of functional groups, which may confer distinct biological activities not observed in its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Receptor Modulation : A study focusing on the interaction of this compound with serotonin receptors indicated potential antidepressant effects, suggesting it could be beneficial for patients with mood disorders.
- Anti-inflammatory Activity Assessment : In vitro experiments showed that derivatives of this compound could reduce inflammatory markers in cell cultures, pointing towards its utility in developing anti-inflammatory drugs.
属性
IUPAC Name |
ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)6-3-8(11,4-6)5-9;/h6,11H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPZVQDPMXZWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














